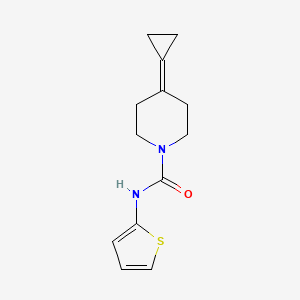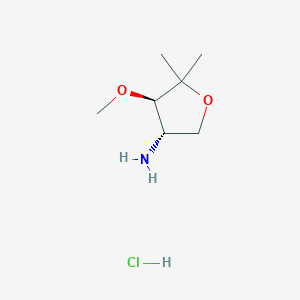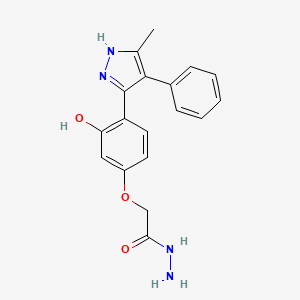![molecular formula C8H8N2O4 B2868602 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 238753-38-3](/img/structure/B2868602.png)
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a chemical compound with the molecular formula C6H8N2O2 . It is a derivative of pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms. Pyrimidine derivatives are known for their diverse chemistry and biological properties .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . One method involves the regioselective synthesis from the thermal [3s,3s] sigmatropic rearrangement of 1,3-dimethyl-5-(prop-2-ynyloxy)uracils .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C6H8N2O2 . Further insights into the structure can be obtained from IR, 1H NMR, and 13C NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 140.1399 .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis: This compound has been synthesized regioselectively from thermal sigmatropic rearrangement of related uracils, yielding high product yields (Majumdar & Das, 1997) (Majumdar & Das, 1997).
- Tandem Reactions for Novel Derivatives: It serves as a precursor in the synthesis of novel heterocyclic compounds with expected biological activity, through reactions involving hydrazonoyl halides (Gobouri, Mohamed & Amin, 2016) (Gobouri, Mohamed & Amin, 2016).
- One-Step Synthesis Techniques: Efficient one-step synthesis methods using cerium(IV) ammonium nitrate have been developed to produce furo[2,3-d]pyrimidine derivatives (Kobayashi et al., 2000) (Kobayashi et al., 2000).
Potential Biological Applications
- Interaction with Biological Molecules: Some derivatives of 1,3-dimethylfuro[2,3-d]pyrimidine show binding properties with proteins like β-lactoglobulin, indicating potential biological interactions (Sepay et al., 2016) (Sepay et al., 2016).
- Antibacterial Activity: Certain derivatives synthesized from this compound have been evaluated for antibacterial activity against gram-positive and gram-negative bacteria (Asadian, Davoodnia & Beyramabadi, 2018) (Asadian, Davoodnia & Beyramabadi, 2018).
Methodological Innovations
- Multi-Component Synthesis: Innovative methods like multi-component synthesis have been employed for creating diversely substituted derivatives (Brahmachari & Nayek, 2017) (Brahmachari & Nayek, 2017).
- Catalyst Utilization: Research has explored the use of catalysts like L-Proline nitrate ionic liquid and nano Fe2O3@SiO2–SO3H to facilitate efficient synthesis (Patil, Satkar & More, 2020; Ghashang, Guhanathan & Mansoor, 2017) (Patil, Satkar & More, 2020) (Ghashang, Guhanathan & Mansoor, 2017).
Future Directions
The future directions for the study of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of new, facile, and efficient methods for the preparation of furo[2,3-d]pyrimidine derivatives is still strongly desirable .
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been reported to inhibit phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These targets play crucial roles in various biological processes, including cell proliferation, inflammation, and immune response.
Mode of Action
Based on the structural similarity to pyrimido[4,5-d]pyrimidines, it can be hypothesized that this compound may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell proliferation, inflammation, and immune response .
Result of Action
Similar compounds have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
properties
IUPAC Name |
1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-6(12)5-4(11)3-14-7(5)10(2)8(9)13/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVPPYLSKOGNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CO2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)







![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)
![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)
![(Z)-methyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868533.png)
![N-cyclohexyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2868540.png)
![N-(2-fluorobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)